molecular formula C15H13ClN2O4S B509148 N-(4-chloro-2,5-dimethoxyphenyl)-1,1-dioxo-1,2-benzothiazol-3-amine CAS No. 801227-86-1

N-(4-chloro-2,5-dimethoxyphenyl)-1,1-dioxo-1,2-benzothiazol-3-amine

Cat. No.: B509148
CAS No.: 801227-86-1
M. Wt: 352.8g/mol
InChI Key: ZWRBHHOHKHUOGE-UHFFFAOYSA-N
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Description

N-(4-chloro-2,5-dimethoxyphenyl)-1,1-dioxo-1,2-benzothiazol-3-amine is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzothiazole core, which is a bicyclic structure consisting of a benzene ring fused to a thiazole ring. The presence of chlorine and methoxy groups on the phenyl ring, along with the sulfonamide group, contributes to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-1,1-dioxo-1,2-benzothiazol-3-amine typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:

    Formation of the Benzothiazole Core: This can be achieved by cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the Chlorine and Methoxy Groups: Chlorination and methoxylation reactions are performed on the phenyl ring using reagents such as thionyl chloride and methanol, respectively.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2,5-dimethoxyphenyl)-1,1-dioxo-1,2-benzothiazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzothiazoles with various functional groups.

Scientific Research Applications

N-(4-chloro-2,5-dimethoxyphenyl)-1,1-dioxo-1,2-benzothiazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-1,1-dioxo-1,2-benzothiazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-2,5-dimethoxyphenyl)-5-(1,3-dimethyl-4-pyrazolidinyl)-2-methyl-2H-1,2,6-thiadiazine-3-carboxamide 1,1-dioxide
  • N-(4-chloro-2,5-dimethoxyphenyl)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-2-methyl-1,2,6-thiadiazine-3-carboxamide 1,1-dioxide

Uniqueness

N-(4-chloro-2,5-dimethoxyphenyl)-1,1-dioxo-1,2-benzothiazol-3-amine is unique due to its specific structural features, such as the benzothiazole core and the presence of both chlorine and methoxy groups

Properties

CAS No.

801227-86-1

Molecular Formula

C15H13ClN2O4S

Molecular Weight

352.8g/mol

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-1,1-dioxo-1,2-benzothiazol-3-amine

InChI

InChI=1S/C15H13ClN2O4S/c1-21-12-8-11(13(22-2)7-10(12)16)17-15-9-5-3-4-6-14(9)23(19,20)18-15/h3-8H,1-2H3,(H,17,18)

InChI Key

ZWRBHHOHKHUOGE-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1NC2=NS(=O)(=O)C3=CC=CC=C32)OC)Cl

Canonical SMILES

COC1=CC(=C(C=C1NC2=NS(=O)(=O)C3=CC=CC=C32)OC)Cl

Origin of Product

United States

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